Trimethoprim lactate exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR) [1] [2]. This enzyme is critical in the folic acid synthesis pathway, as it catalyzes the reduction of dihydrofolate to tetrahydrofolate [2]. The following diagram illustrates how it disrupts this key metabolic pathway:
Diagram: this compound inhibits bacterial DHFR, halting the production of tetrahydrofolate, which is essential for bacterial DNA synthesis and growth.
Its high selectivity for bacterial DHFR over the mammalian enzyme is the basis of its antibacterial activity and therapeutic utility [2].
This compound is investigated both as a standalone agent and in combination therapy for various bacterial and protozoal infections.
Here are examples of how this compound is applied in experimental settings, based on data from supplier specifications and research publications.
This protocol assesses the direct effect of the compound on bacterial growth and protein stress [1].
This model evaluates the antibacterial efficacy of the compound in a live organism [1].
The following table summarizes key pharmacological data for Trimethoprim, the active molecule released from this compound.
| Property | Details |
|---|---|
| Mechanism | Inhibits bacterial dihydrofolate reductase (DHFR) [1] [2] |
| Activity | Bacteriostatic; wide range vs. Gram-positive & Gram-negative bacteria [1] |
| Absorption | Rapidly absorbed from GI tract; peak serum concentrations in 1-4 hours [3] |
| Distribution | Widely distributed in tissues & fluids (prostate, lung, bile); CSF conc. 13-34% of serum levels [3] |
| Protein Binding | 42-46% [3] |
| Metabolism | 10-20% of a dose is metabolized [3] |
| Elimination | Primarily renal via glomerular filtration & tubular secretion [3] [4] |
Trimethoprim lactate exerts its antibacterial effect by specifically targeting and inhibiting the bacterial enzyme dihydrofolate reductase (DHFR) [1] [2] [3].
The following diagram illustrates the key pathway and mechanism:
This compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative aerobic bacteria [1] [2].
The experimental workflow for investigating cellular stress response is as follows:
In vivo studies in mouse models have shown the antibacterial efficacy of this compound against several pathogens [1] [2].
The table below summarizes the 50% curative dose (CD₅₀) values from a mouse infection model, where this compound was administered intravenously at 10 mg/kg every 12 hours for 3 days [1] [2].
| Bacterial Pathogen | CD₅₀ (mg/kg) |
|---|---|
| Neisseria meningitidis | 8.4 |
| Escherichia coli | 27.5 |
| Haemophilus influenzae | 150 |
| Streptococcus pneumoniae | 335 |
This protocol is used to study the cellular stress response induced by this compound.
This protocol assesses the therapeutic effectiveness of this compound in a live animal model.
A significant challenge with trimethoprim is its poor aqueous solubility, short elimination half-life, and low oral bioavailability [4]. Recent research focuses on advanced delivery systems to overcome these limitations.
Trimethoprim lactate represents a pharmaceutical formulation of the broad-spectrum antibacterial agent trimethoprim, where the parent compound is complexed with lactic acid to enhance solubility and bioavailability for various research and potential clinical applications. As a diaminopyrimidine derivative, this compound maintains the core antibacterial properties of trimethoprim while offering improved physicochemical characteristics for experimental systems. The compound functions as a potent antifolate antibacterial that specifically targets the enzyme dihydrofolate reductase (DHFR), a critical component in the folate biosynthesis pathway essential for microbial survival and proliferation.
The molecular foundation of this compound consists of the trimethoprim structure—characterized by a 2,4-diaminopyrimidine ring and a trimethoxybenzyl group—combined with lactate counterions. This combination yields a compound with molecular formula C₁₄H₁₈N₄O₃·C₃H₆O₃ and a molecular weight of 380.40 g/mol [1]. The lactate salt form displays enhanced aqueous solubility compared to the base compound, facilitating its use in various experimental protocols while maintaining the same molecular mechanism of action against bacterial DHFR.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Description |
|---|---|
| CAS Number | 23256-42-0 [1] |
| Molecular Formula | C₁₄H₁₈N₄O₃·C₃H₆O₃ [1] |
| Molecular Weight | 380.40 g/mol [1] |
| Parent Compound Structure | 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine [2] |
| IUPAC Name | 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine lactate salt [1] |
| Purity Specifications | ≥99% [1] |
| Primary Application | Antibacterial agent for research use [1] |
The molecular target of this compound is dihydrofolate reductase (DHFR), a essential enzymatic component in the folate metabolic pathway that catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) [2]. This conversion represents a critical step in maintaining intracellular pools of THF, a vital cofactor required for one-carbon transfer reactions in the synthesis of purines, thymidylate, and several amino acids [3]. Without sufficient THF, microorganisms cannot synthesize DNA, RNA, and proteins, ultimately leading to cessation of growth and cellular death. The folate pathway therefore represents an attractive target for antimicrobial interventions, with DHFR inhibition serving as an effective strategy for impeding bacterial proliferation.
This compound functions as a competitive inhibitor that binds reversibly to the active site of bacterial DHFR, effectively blocking the binding of the natural substrate dihydrofolate [2]. The inhibitory activity derives from specific structural interactions between the drug and key residues within the enzyme's active site:
The following diagram illustrates the key molecular interactions between trimethoprim and the active site of bacterial DHFR:
Figure 1: Molecular Interactions Between Trimethoprim and Bacterial DHFR Active Site
A crucial aspect of trimethoprim's therapeutic utility is its differential binding affinity for bacterial versus mammalian DHFR enzymes. The inhibitor exhibits approximately 60,000-fold greater affinity for bacterial DHFR compared to the human enzyme [4]. This remarkable selectivity arises from structural differences in the active site regions:
This selective inhibition allows this compound to effectively target bacterial cells while minimizing toxicity to human host cells, representing a prime example of therapeutic targeting in antimicrobial drug development.
The inhibitory potency of this compound against DHFR can be quantitatively characterized through various biochemical parameters that reflect its binding affinity and enzymatic inhibition. These quantitative measurements provide critical insights for structure-activity relationship studies and drug development efforts:
Table 2: Kinetic and Binding Parameters of Trimethoprim Against DHFR
| Parameter | Value | Organism | Source |
|---|---|---|---|
| IC₅₀ | 20.4 nM | E. coli | [2] |
| Kᵢ | 0.165 nM | E. coli | [2] |
| Kᵢ | 49 nM | P. jirovecii | [5] |
| Kᵢ | 4093 nM | Human | [5] |
| Selectivity Ratio (hDHFR/pjDHFR) | 84-fold | - | [5] |
| Selectivity Ratio (hDHFR/bacterial DHFR) | ~60,000-fold | - | [4] |
The functional activity of this compound is influenced by its pharmacokinetic properties, which determine its bioavailability and distribution to target sites:
Table 3: Pharmacokinetic Properties of Trimethoprim
| Parameter | Value | Source |
|---|---|---|
| Oral Bioavailability | 90–100% | [4] |
| Protein Binding | 44% | [4] [6] |
| Metabolism | Hepatic (CYP2C9, CYP3A4) | [6] [2] |
| Elimination Half-life | 8–12 hours | [4] |
| Renal Excretion | 50–60% (80% unchanged) | [4] [6] |
| Time to Peak Concentration (Tmax) | 1–4 hours | [6] |
X-ray crystallography serves as the principal method for elucidating the structural basis of this compound binding to DHFR at atomic resolution. The experimental workflow involves:
This methodology enabled the discovery of a novel secondary binding site for trimethoprim in mutant human DHFR enzymes, where a second trimethoprim molecule binds in a subpocket involving Phe64 [5]. This unexpected finding demonstrates the potential for additional inhibitory mechanisms beyond classical active site occupation.
Enzyme kinetic studies provide quantitative data on this compound's inhibitory potency and mechanism. Standard protocols include:
The experimental workflow for comprehensive characterization of DHFR inhibition is illustrated below:
Figure 2: Experimental Workflow for DHFR Inhibition Analysis
Bacterial resistance to this compound develops through several well-characterized molecular mechanisms that undermine its inhibitory efficacy:
These resistance mechanisms highlight the remarkable bacterial adaptability and evolutionary pressure exerted by antimicrobial usage, necessitating ongoing drug discovery efforts to overcome resistant strains.
To enhance efficacy and counter resistance development, this compound is frequently employed in synergistic drug combinations:
The synergistic effect of TMP-SMX combination derives from sequential pathway inhibition that depletes tetrahydrofolate more effectively than either agent alone, resulting in bactericidal activity against many pathogens where each component demonstrates only bacteriostatic activity individually [4].
This compound serves as a prototypical DHFR inhibitor that continues to provide valuable insights into enzyme inhibition mechanisms, structure-based drug design, and antimicrobial resistance. Its well-characterized molecular interactions with bacterial DHFR establish a foundation for developing next-generation antifolate agents with improved potency and resistance profiles. Current research applications include:
| Solvent | Solubility | Concentration / Molarity | Temperature | Physical Form | Note |
|---|---|---|---|---|---|
| DMSO [1] | 200 mg/mL | 525.76 mM | Information missing (In vitro assay) | Solid (reconstituted) | Sonication is recommended to dissolve. |
| Water [1] | 10 mg/mL | 26.29 mM | Information missing (In vitro assay) | Solid (reconstituted) | Sonication is recommended to dissolve. |
| Distilled Water [2] | 20 mg/mL | Information missing | Information missing | Liquid solution (sterile-filtered) | Ready-to-use solution in distilled water. |
The search results cite a specific study on Trimethoprim's effect in E. coli, which provides a reference for related cell-based experiments [1] [3].
Based on the search results, the following diagrams illustrate Trimethoprim's antibacterial mechanism and a general workflow for solubility experiments.
Diagram 1: this compound inhibits bacterial DHFR, blocking folate metabolism.
Diagram 2: Suggested workflow for preparing this compound solutions.
The table below summarizes the fundamental absorption and distribution characteristics of conventional trimethoprim, which serve as a baseline for evaluating new formulations [1] [2] [3].
| Parameter | Summary Findings |
|---|---|
| Bioavailability | Not fully quantified; low oral bioavailability due to poor aqueous solubility [4]. |
| Absorption | Rapid and nearly complete from the GI tract. Tmax: 1-4 hours [1] [3]. |
| Volume of Distribution | Approx. 1.3 L/kg [3]. Extensive tissue distribution (kidneys, liver, lung, prostate, CSF) [1] [2] [3]. |
| Plasma Protein Binding | 42%-46% [1] [3]. |
A 2025 study developed and characterized Trimethoprim-loaded PEG-PLGA nanoparticles (PEG-PLGA/TMP NPs) to directly address the drug's limitations [4].
The optimized nanoparticles showed the following properties [4]:
| Parameter | Result |
|---|---|
| Particle Size | 245 ± 40 nm |
| Polydispersity Index (PDI) | 0.103 ± 0.019 |
| Zeta Potential | -23.8 ± 1.2 mV |
| Encapsulation Efficiency (EE) | 88.2 ± 4.3% |
| Drug Loading Capacity (LC) | 34.0 ± 1.6% |
The table below compares the pharmacokinetic parameters of the novel nanoparticle formulation (PEG-PLGA/TMP NPs) against free Trimethoprim, following a single oral dose in rats. The data clearly demonstrates the superiority of the nano-formulation [4].
| Parameter | Free Trimethoprim | PEG-PLGA/TMP NPs | Change |
|---|---|---|---|
| Elimination Half-life (t1/2) | 0.72 ± 0.08 h | 2.47 ± 0.19 h | 2.82-fold increase |
| Mean Residence Time (MRT) | 1.27 ± 0.11 h | 3.10 ± 0.11 h | 2.44-fold increase |
| Relative Oral Bioavailability | Baseline | - | 2.82-fold increase |
The following diagram and protocol describe the method for creating and evaluating Trimethoprim-loaded nanoparticles, as outlined in the 2025 study [4].
Workflow for PEG-PLGA/TMP NP preparation via O/W emulsion solvent evaporation.
The nanoparticles were synthesized using an oil-in-water (O/W) single-emulsion solvent evaporation method [4].
Trimethoprim's antibacterial activity is highly specific. The following diagram illustrates its targeted mechanism within the bacterial folate synthesis pathway [1].
TMP inhibits bacterial DHFR, blocking THF production and DNA/protein synthesis.
This compound is the lactate salt form of trimethoprim, a potent small molecule inhibitor of bacterial dihydrofolate reductase (DHFR). This compound serves as a critical tool in microbiological research, antibiotic development, and molecular biology applications where selective inhibition of bacterial growth is required. As a bacterial DHFR inhibitor, this compound effectively suppresses bacterial proliferation by interfering with folate metabolism, thereby impeding DNA and protein synthesis. Unlike the free base form, the lactate salt offers enhanced water solubility (approximately 20 mg/mL), facilitating its incorporation into aqueous culture media and experimental systems. This property makes it particularly valuable for preparing selective media for bacterial culture, plasmid maintenance, and antimicrobial susceptibility testing. [1]
The fundamental value of this compound in research stems from its selective inhibition of bacterial DHFR over the mammalian enzyme, which enables specific targeting of bacterial cells with minimal host toxicity. This selectivity allows researchers to create defined conditions for studying bacterial metabolism, resistance mechanisms, and antibiotic interactions. Additionally, this compound finds application in combination therapies with sulfonamides (which inhibit an upstream step in folate synthesis) to achieve synergistic antibacterial effects, providing a powerful tool for investigating combination therapy approaches and resistance evolution in bacterial populations. [1] [2]
Table 1: Key specifications and identity of this compound [1]
| Property | Value / Description |
|---|---|
| Synonyms | This compound salt; Lactic Trimethoprim; 2-hydroxypropanoate salt of trimethoprim |
| CAS Number | 23256-42-0 |
| Molecular Formula | C₁₇H₂₄N₄O₆ |
| Molecular Weight | ~380.4 g/mol |
| Appearance/Form | White to off-white crystalline powder |
| Solubility | Water soluble (~20 mg/mL in water) |
| Melting Point | ~170–172 °C |
| Storage/Handling | Store in dark, cool conditions (2–8 °C), protected from moisture and light |
This compound exerts its antibacterial effect through specific inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which serves as an essential cofactor in the synthesis of thymidine, purine nucleotides, and several amino acids. By competitively binding to the active site of bacterial DHFR, this compound disrupts the conversion process, leading to depletion of thymidine pools and subsequent inhibition of bacterial DNA replication and protein synthesis. [1] [2] [3]
The particular value of this compound in research applications stems from its differential affinity for bacterial versus mammalian DHFR enzymes. The inhibitor binds with approximately 50,000-fold greater affinity to bacterial DHFR compared to the mammalian counterpart, enabling selective antimicrobial activity with minimal cytotoxicity to mammalian cells in culture systems. This selective action makes it an ideal compound for creating bacterial selection pressure without adversely affecting eukaryotic cell lines in co-culture experiments. When used alone, this compound typically exhibits bacteriostatic activity; however, when combined with sulfonamides (which inhibit dihydropteroate synthase upstream in the folate pathway), the combination produces synergistic, often bactericidal effects through sequential blockade of the folate biosynthesis pathway. [1] [3] [4]
Figure 1: Folate Biosynthesis Pathway and Inhibition Sites. This compound targets bacterial dihydrofolate reductase (DHFR), while sulfonamides inhibit dihydropteroate synthase upstream, creating synergistic antibacterial effects when combined. [1] [3]
Primary Stock Solution (100×): Dissolve 100 mg of this compound powder in 10 mL of sterile distilled water or appropriate buffer to create a 10 mg/mL primary stock. Gently vortex or mix until completely dissolved, avoiding excessive agitation that might introduce oxygen. Filter-sterilize immediately using a 0.22 μm membrane filter into sterile tubes. Avoid autoclaving as heat may degrade the compound. [1]
Working Solution (1000×): Prepare a 1 mg/mL working solution by performing a 1:10 dilution of the primary stock in sterile water. Aliquot into single-use volumes to minimize freeze-thaw cycles. Unused aliquots should be stored at -20°C for up to 3 months or at 2-8°C for up to 2 weeks, protected from light. [1]
Quality Control: Verify the pH of prepared solutions, ideally maintaining between 5.5-7.5 for optimal stability. Visually inspect for any precipitation or color change before use, which may indicate degradation. For critical applications, consider validating concentration by spectrophotometry at 271 nm using the extinction coefficient ε = 1.6 × 10⁴ M⁻¹cm⁻¹. [1]
Table 2: Storage conditions and stability of this compound [1]
| Form | Temperature | Conditions | Shelf Life |
|---|---|---|---|
| Powder | 2-8°C | Protected from moisture and light | >24 months |
| Stock Solution | -20°C | Dark (amber vials or wrapped) | 3 months |
| Working Solution | 2-8°C | Dark conditions | 2 weeks |
| Media with Drug | 2-8°C | Sealed containers | 1 week |
Handling Precautions: Always wear appropriate personal protective equipment including gloves, lab coat, and eye protection when handling this compound powders or concentrated solutions. Work in a well-ventilated area or chemical fume hood when weighing powder to avoid inhalation. Decontaminate work surfaces and equipment after use. Note that this product is intended for research use only and not for diagnostic or therapeutic applications. [1]
Purpose: To maintain plasmid stability in bacterial cultures by applying selective pressure with this compound. This protocol is particularly useful for plasmids carrying selectable markers with trimethoprim resistance genes, such as dfrA, dfrB, or other dihydrofolate reductase variants. [1]
Materials:
Procedure:
Validation: Confirm selective pressure effectiveness by comparing growth on selective versus non-selective media. Plasmid retention can be verified through plasmid extraction and restriction analysis or PCR amplification of the resistance gene after isolation of colonies from selective media. [1]
Purpose: To determine the minimum inhibitory concentration of this compound against bacterial isolates of interest using the broth microdilution method according to standardized guidelines. [1]
Materials:
Procedure:
Interpretation: Compare MIC values to established breakpoints where available. For trimethoprim, susceptibility breakpoints typically fall at ≤8 μg/mL for susceptible organisms, though these may vary by bacterial species and testing guidelines. Note that some organisms like Acinetobacter baumannii, Pseudomonas aeruginosa, and Stenotrophomonas maltophilia are intrinsically resistant to trimethoprim. [1] [5] [4]
Table 3: Typical MIC ranges for Trimethoprim against susceptible organisms [5] [4]
| Bacterial Species | MIC Range (μg/mL) | Susceptibility Breakpoint |
|---|---|---|
| Escherichia coli | 0.5 - 8 | ≤8 μg/mL |
| Klebsiella pneumoniae | 1 - 16 | ≤8 μg/mL |
| Proteus mirabilis | 1 - 16 | ≤8 μg/mL |
| Coagulase-negative Staphylococcus | 0.5 - 4 | ≤8 μg/mL |
| Enterobacter species | 1 - 8 | ≤8 μg/mL |
Purpose: To evaluate the synergistic antibacterial effect of this compound in combination with sulfonamides using checkerboard microdilution methodology. [4]
Materials:
Procedure:
Prepare two-fold serial dilutions of this compound along the x-axis of the microtiter plate.
Prepare two-fold serial dilutions of the sulfonamide along the y-axis of the same plate.
Add the standardized bacterial inoculum (5 × 10⁵ CFU/mL) to all wells.
Incubate plates at 35±2°C for 16-20 hours.
Determine the fractional inhibitory concentration (FIC) index using the formula:
FIC index = (MICA in combination/MICA alone) + (MICB in combination/MICB alone)
Where MICA is the MIC of drug A (trimethoprim) and MICB is the MIC of drug B (sulfonamide).
Interpretation: Synergy is typically defined as an FIC index of ≤0.5, while antagonism is defined as an FIC index of ≥4.0. Additivity or indifference falls between these values. The combination of trimethoprim and sulfonamides typically shows synergy against 84-91% of susceptible bacterial strains at concentrations of 0.5-8 μg/mL. [4]
Figure 2: Experimental Workflow for MIC Determination. Standardized protocol for broth microdilution method to determine minimum inhibitory concentrations of this compound against bacterial isolates. [1]
Table 4: Common issues and solutions in this compound experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Unexpected bacterial growth on selective media | Antibiotic degradation; Improper concentration; Resistant contaminants | Prepare fresh antibiotic stock; Verify concentration calculations; Use proper aseptic technique |
| Poor bacterial growth even without antibiotic | Media preparation error; Bacterial strain viability | Verify media components and pH; Check bacterial strain storage conditions and revive properly |
| Inconsistent MIC results | Inoculum density variation; Antibiotic precipitation; Improper storage | Standardize inoculum preparation; Ensure complete antibiotic dissolution in media; Verify proper storage conditions |
| No synergy observed with sulfonamides | Organism intrinsically resistant; Incorrect ratio of compounds | Verify baseline susceptibility of test organism; Optimize compound ratios in checkerboard assay |
Additional Considerations: When troubleshooting unexpected results, consider the following factors:
Chemical Stability: this compound is light-sensitive and may degrade if stored improperly or exposed to light for extended periods. Always protect stocks and working solutions from light by using amber vials or wrapping containers in aluminum foil. [1]
Resistance Mechanisms: Be aware that bacterial resistance to trimethoprim may occur through various mechanisms including cell wall impermeability, overproduction of chromosomal DHFR, or production of trimethoprim-resistant DHFR enzymes. These resistance patterns can affect experimental outcomes and should be considered when interpreting unexpected results. [5] [3]
Media Interactions: Certain media components, particularly thymidine or thymine, can antagonize trimethoprim activity by bypassing the metabolic blockade. Use media formulations with minimal thymidine content (such as Mueller-Hinton broth) for susceptibility testing to ensure accurate results. [1]
This compound serves as a versatile and valuable tool in microbiological research, particularly for selective bacterial culture, susceptibility testing, and combination therapy studies. Its specific mechanism of action targeting bacterial DHFR, combined with its favorable solubility characteristics as the lactate salt, make it well-suited for a wide range of experimental applications. By following the detailed protocols and guidelines provided in this document, researchers can reliably incorporate this compound into their experimental designs to investigate bacterial growth control, resistance mechanisms, and antibiotic interactions. As with all antibacterial agents, judicious use in research settings is essential to help mitigate the development and spread of antimicrobial resistance while enabling important scientific advances in microbiology and drug development.
Trimethoprim lactate is the lactate salt form of trimethoprim, which provides better solubility in aqueous solutions used for culture media [1] [2]. Its primary role in selective media is to inhibit the growth of unwanted bacteria that do not possess specific resistance mechanisms, thereby selecting for desired clones or organisms.
Mechanism of Action: this compound is a potent inhibitor of bacterial dihydrofolate reductase (DHFR) [3] [1] [4]. By binding to DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of thymidine and purines. Its inhibition leads to the cessation of bacterial DNA synthesis and, consequently, bacterial cell death [1] [4]. A key feature of trimethoprim is its high selectivity for bacterial DHFR over the mammalian enzyme, making it suitable for use in culture media without excessive toxicity to host cells [3] [1].
The following diagram illustrates this mechanism and its application in a selection workflow:
The table below summarizes the essential characteristics of this compound for preparing selective media [1] [4].
| Property | Description / Value |
|---|---|
| CAS Number | 23256-42-0 [4] [2] |
| Molecular Formula | C₁₇H₂₄N₄O₆ [1] [4] |
| Molecular Weight | 380.4 g/mol [1] [4] |
| Appearance | White to off-white crystalline powder [1] |
| Solubility | Soluble in water (~20 mg/mL); also soluble in DMSO [1] [2] |
| Storage | Store desiccated at 2–8°C, protected from light [1] |
Determining the exact working concentration is critical and depends on the bacterial species and the specific selection pressure required. The search results do not provide a universal concentration table, but they offer the following guidance:
A clear and detailed application of this compound as a selective agent is documented in a 2021 study for the selection of genetically modified Lactococcus lactis [5]. The following workflow and protocol outline this process.
Detailed Protocol [5]:
Principle: This is a positive selection system. The bacterial strain is engineered by replacing the chromosomal thyA gene (encoding thymidylate synthase) with the gene of interest. In the presence of the DHFR inhibitor trimethoprim, wild-type cells with a functional thyA gene deplete their tetrahydrofolate (THF) pool and die. The recombinant cells, lacking thyA, are unable to deplete their THF pool and can survive and grow when the medium is supplemented with thymidine [5].
Materials:
Procedure:
Based on the search results, here are key considerations for researchers using this compound [1]:
The product information in the search results explicitly states that this compound is "for research use only, not for diagnostic or therapeutic use" [1] [4]. It should be handled according to standard laboratory safety protocols, including the use of gloves, eye protection, and a lab coat [1].
This table summarizes key information about this compound from a chemical supplier [1]:
| Property | Detail |
|---|---|
| Catalog Number | T39862 |
| CAS Number | 23256-42-0 |
| Molecular Formula | C₁₇H₂₄N₄O₆ |
| Molecular Weight | 380.4 g/mol |
| Purity | ≥99.9% |
| Storage | -20°C, protect from direct sunlight, store under nitrogen |
Based on the available solubility information, here are suggested concentrations for stock solutions [1]:
| Solvent | Suggested Concentration | Notes |
|---|---|---|
| DMSO | 200 mg/mL (525.76 mM) | Sonication is recommended to dissolve. |
| Water | 10 mg/mL (26.29 mM) | Sonication is recommended to dissolve. |
The supplier also lists an in vivo formulation as a reference: 5 mg/mL in a solution of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline, with sonication recommended [1]. Important Note: The supplier states that all their products are "for research purposes only and cannot be used for human consumption" [1].
The following diagram outlines the general workflow for preparing and using a this compound stock solution, based on the scattered information available.
The information found is insufficient to create a complete and safe protocol. You will need to investigate the following:
This compound is the lactate salt form of trimethoprim, a potent antibacterial agent that functions as a dihydrofolate reductase (DHFR) inhibitor [1] [2]. It is active against a wide range of Gram-positive and Gram-negative aerobic bacteria [1]. In research, it is frequently used in selective media, minimum inhibitory concentration (MIC) testing, and, crucially, in studies investigating synergistic antibiotic combinations to combat antimicrobial resistance [3] [2].
The primary mechanism of this compound involves the inhibition of bacterial dihydrofolate reductase (DHFR) [4] [1] [2]. This enzyme is essential for converting dihydrofolate into tetrahydrofolate (THF), a vital cofactor in the synthesis of thymidine and purines, which are the building blocks of DNA [2].
By blocking this step, this compound effectively halts bacterial DNA synthesis, leading to the suppression of bacterial growth [4] [2]. A key feature of trimethoprim is its high selectivity for bacterial DHFR over the human version of the enzyme, which makes it a relatively safe and effective research tool [2].
The following diagram illustrates this mechanism and its strategic use in combination therapy.
This compound serves several critical functions in microbiological and biochemical research, as outlined in the table below.
| Application Area | Specific Use | Key Experimental Consideration |
|---|---|---|
| Selective Media & Plasmid Maintenance | Selects for bacteria with resistance plasmids; maintains plasmid-bearing clones in culture [2]. | Determine optimal concentration via pilot MIC tests; typical range is 5–50 µg/mL, varying by bacterial strain [2]. |
| MIC & Susceptibility Assays | Determines minimum inhibitory concentration (MIC) for profiling antibiotic resistance in Gram-positive and Gram-negative strains [2]. | Prepare fresh stock solutions before use; include control strains with known susceptibility [2]. |
| Folate Metabolism & DHFR Studies | Investigates folate pathway inhibition, enzymology of DHFR, and metabolic flux; used in rescue experiments with exogenous thymidine [5] [2]. | Use thymidine rescue to confirm on-target effect; validate specificity of inhibition [2]. |
| Antibiotic Combination & Synergy Studies | Pairs with sulfonamides for sequential pathway blockade; identifies synergistic combinations against resistant bacteria [3] [6] [2]. | Use checkerboard assays or computational models to quantify synergy (e.g., FIC Index ≤0.5 indicates synergy) [3]. |
This protocol details how to experimentally test this compound in combination with other antibiotics, such as sulfonamides, to identify synergistic effects.
The experimental process for screening synergistic combinations can be automated and miniaturized for high-throughput analysis, as illustrated below.
Cocrystallization is a crystal engineering strategy used to enhance the physicochemical properties of Active Pharmaceutical Ingredients (APIs), such as poor aqueous solubility, without altering their chemical structure [1]. Trimethoprim is a BCS Class II antibiotic with poor aqueous solubility, making it a strong candidate for cocrystal development [2].
Selecting appropriate carboxylic acid coformers is crucial. The following parameters should be considered, with a summary provided in the table below.
| Parameter | Consideration & Rationale | Experimental Determination |
|---|---|---|
| pKₐ Difference (ΔpKₐ) | Predicts proton transfer potential. A rule of thumb is that ΔpKₐ (pKₐ(base) - pKₐ(acid)) > 3 favors salt formation. For non-conjugate ICCs, this is less critical [3]. | Calculated from literature pKₐ values. |
| Hydrogen Bonding Propensity | Coformers should possess functional groups (e.g., -COOH, -OH) capable of forming robust heterosynthons with the secondary site of TMP [3] [2]. | Computational molecular electrostatic potential (MEP) and hydrogen bonding energy calculations [3]. |
| Aqueous Solubility | More soluble coformers can improve the dissolution rate of the resulting cocrystal via a "spring and parachute" effect [1]. | Standard solubility measurements. |
| Structural Compatibility | The molecular geometry of the coformer (e.g., linear diacids like fumaric acid) can influence packing and synthon formation in the crystal lattice [3]. | Crystal structure prediction (CSP) and single-crystal X-ray diffraction. |
This protocol is adapted from methods used to form the ternary molecular ICC Htmp⁺(diflunisal⁻)·H₂fum (fumaric acid), which is directly relevant to targeting the secondary binding site of TMP [3].
The workflow for this procedure is summarized in the following diagram:
A multi-technique approach is essential to confirm the formation of a new solid phase and distinguish between cocrystals, salts, and simple physical mixtures [1].
| Technique | Application & Information Gained |
|---|---|
| Powder X-ray Diffraction (PXRD) | Primary technique to confirm the formation of a new crystalline phase by comparing the pattern to those of the parent components [4]. |
| Single-Crystal X-ray Diffraction (SCXRD) | The definitive technique for determining the molecular structure, stoichiometry, and hydrogen-bonding interactions (synthons) within the crystal lattice [3] [5]. |
| Differential Scanning Calorimetry (DSC) | Reveals the thermal behavior (melting point, decomposition) of the new solid form. A distinct melting event suggests a new phase [2]. |
| Solubility and Dissolution Testing | Evaluates the potential for bioavailability enhancement. Measurements are typically performed in aqueous buffers or biorelevant media [1] [2]. |
The cocrystallization of trimethoprim presents a promising pathway to modify its solid-form properties. While current research provides a strong foundation with trimethoprim itself, applying these principles to This compound remains an unexplored and potentially fruitful area of research. The key challenge and opportunity lie in engineering interactions with the molecule's secondary binding site. Future work should leverage computational crystal structure prediction and advanced screening techniques to rationally design and synthesize novel TMP lactate ionic cocrystals.
Trimethoprim (TMP) is a broad-spectrum antibacterial agent that functions as a dihydrofolate reductase inhibitor, effectively blocking bacterial folate synthesis. As a Biopharmaceutics Classification System (BCS) Class II/IV drug, TMP suffers from poor aqueous solubility, which limits its bioavailability and therapeutic efficacy [1] [2] [3]. Molecular ionic cocrystals (ICCs) represent an advanced crystal engineering approach to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs) without altering their chemical structure or pharmacological activity. These multicomponent systems consist of TMP in a crystalline arrangement with one or more coformers, primarily carboxylic acids, stabilized through charge-assisted hydrogen bonding [4] [3].
The synthon preference in TMP-based ICCs demonstrates consistent patterns where proton transfer occurs from carboxylic acid coformers to the N1 nitrogen of the pyrimidine ring, creating a cationic TMP species (Htmp+) that interacts with the carboxylate anion of the coformer. This primary interaction leaves the N3/C4-NH2 site available for secondary binding with additional coformers, enabling the formation of ternary ICC systems with enhanced properties [4]. The strategic design of these multicomponent crystals represents a powerful methodology to overcome the inherent solubility limitations of TMP while potentially enabling fixed-dose combination therapies with complementary pharmaceuticals such as nonsteroidal anti-inflammatory drugs (NSAIDs) [4].
The solvent evaporation method provides high-quality crystals suitable for comprehensive structural characterization, including single-crystal X-ray diffraction analysis.
Materials: Trimethoprim (pharmaceutical grade), coformers (e.g., diflunisal, fumaric acid, citric acid, malic acid, mandelic acid), solvents (methanol, acetonitrile, or mixtures) [4] [2] [5]
Equipment: Glass vials (10-50 mL), magnetic stirrer with heating capability, water bath, filtration apparatus, analytical balance, fume hood
Procedure:
This green chemistry approach minimizes solvent consumption and often yields cocrystals more rapidly than solution-based methods.
Materials: Trimethoprim, coformers (e.g., mandelic acid, malic acid), minimal solvent (methanol or acetonitrile) for liquid-assisted grinding [1] [5]
Equipment: Planetary ball mill or mechanical grinder, grinding jars and balls (typically zirconia or stainless steel), spatulas, weighing paper
Procedure:
Table 1: Optimal Synthesis Conditions for Various TMP Cocrystal Systems
| Coformer System | Method | Solvent | Stoichiometry (TMP:Coformer) | Temperature | Yield |
|---|---|---|---|---|---|
| Diflunisal/Fumaric Acid | Solvent Evaporation | Acetonitrile | 1:1:1 | Ambient | ~65% |
| Citric Acid | Solvent Evaporation | Methanol | 1:1 | Ambient | ~72% |
| Malic Acid | Solvent Evaporation | Methanol | 1:1 | 60°C | ~68% |
| Mandelic Acid | Solvent Drop Grinding | Methanol | 1:1 | Ambient (grinding) | ~85% |
| NSAIDs (Various) | Slurry Crystallization | Acetone/Water | 1:1 | 4°C | ~60% |
The systematic selection of appropriate coformers is crucial for successful ICC formation with TMP. The synthon hierarchy approach prioritizes functional groups capable of forming robust hydrogen bonds with TMP's specific acceptor and donor sites.
Table 2: Effective Coformers for TMP ICC Formation and Resulting Solubility Enhancement
| Coformer | Coformer Type | ΔpKa (TMP-Coformer) | ICC Type | Solubility Enhancement (vs. TMP) |
|---|---|---|---|---|
| Citric Acid | Tricarboxylic acid | ~3.1 | Ternary ICC | 7.0-fold [2] |
| Malic Acid | Dicarboxylic acid | ~2.8 | Binary ICC | 2.5-fold [5] |
| Mandelic Acid | Monocarboxylic acid | ~2.5 | Binary Salt | 2.73-fold [1] |
| Diflunisal | NSAID (carboxylic acid) | ~3.0 | Ternary ICC | Not reported [4] |
| Fumaric Acid | Dicarboxylic acid | ~3.2 | Ternary ICC | Not reported [4] |
| Oxalic Acid | Dicarboxylic acid | ~3.5 | Binary Salt | Reported in literature [4] |
The following diagram illustrates the strategic approach to coformer selection and synthesis planning for Trimethoprim ICCs:
Comprehensive analysis using multiple complementary techniques is essential to confirm ICC formation and characterize the resulting materials.
Single Crystal X-ray Diffraction (SCXRD)
Powder X-ray Diffraction (PXRD)
Differential Scanning Calorimetry (DSC)
Fourier Transform Infrared (FTIR) Spectroscopy
Hirshfeld Surface Analysis
Quantitative assessment of solubility enhancement is critical for evaluating the pharmaceutical performance of TMP ICCs.
Equilibrium Solubility Method:
Dissolution Rate Testing:
Biological efficacy evaluation confirms that cocrystallization maintains or enhances antimicrobial activity.
Table 3: Performance Enhancement of Representative TMP ICC Systems
| ICC System | Solubility Enhancement | Dissolution Rate (% at 60 min) | Antibacterial Activity (Zone Inhibition mm) | Stability |
|---|---|---|---|---|
| TMP Citrate | 7.0-fold [2] | 88.26% (water) [2] | Not reported | >6 months ambient |
| TMP Malate | 2.5-fold [5] | Not reported | Significant increase vs. TMP [5] | >3 months ambient |
| TMP Mandelate | 2.73-fold [1] | Not reported | Not reported | >3 months ambient |
| TMP alone | Reference | 43.03% (water) [2] | Reference value | Stable |
Successful implementation of TMP ICC protocols requires attention to potential challenges:
Low Yield or No Crystal Formation:
Phase Instability:
Inadequate Solubility Enhancement:
Reproducibility Issues:
The synthesis of molecular ionic cocrystals presents a robust strategy for enhancing the pharmaceutical performance of trimethoprim. The consistent synthon preference observed across diverse coformer systems provides a predictable framework for rational ICC design. Through appropriate coformer selection and optimized synthesis protocols, researchers can achieve significant improvements in TMP solubility (2.5 to 7-fold enhancement) and dissolution rates while maintaining or enhancing antibacterial activity. The comprehensive characterization workflows outlined in these application notes ensure proper identification and evaluation of novel TMP ICC systems, facilitating their development as advanced pharmaceutical materials with potentially improved therapeutic profiles.
Trimethoprim (TMP) is a widely prescribed antibiotic, often in combination with sulfamethoxazole. Despite its long-term use, comprehensive analytical methods for its metabolites in humans have been limited. This document details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of TMP and five of its key metabolites in human plasma [1]. The method is characterized by its high sensitivity, specificity, and a rapid run time of under 8 minutes.
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:
The table below lists the optimized multiple reaction monitoring (MRM) transitions and key parameters for each analyte [1].
| Analyte | Precursor Ion > Product Ion (m/z) | Collision Energy (V) | Retention Time (min)* |
|---|---|---|---|
| Trimethoprim (TMP) | 291.0 > 123.0 | 25 | Method-dependent |
| 4DM-TMP | 277.0 > 261.0 | 25 | Method-dependent |
| 3DM-TMP | 277.0 > 261.0 | 25 | Method-dependent |
| 1NO-TMP | 307.0 > 275.0 | 23 | Method-dependent |
| 3NO-TMP | 307.0 > 275.0 | 23 | Method-dependent |
| Cα-OH-TMP | 307.0 > 259.0 | 17 | Method-dependent |
| D9-TMP (IS) | 300.0 > 123.0 | 25 | Method-dependent |
*Retention times are method-dependent and should be confirmed empirically.
The method was validated according to FDA guidelines. Key performance data are summarized below [1].
| Analyte | Nominal Concentration [nM] | Measured Concentration [nM] | Precision (% CV) | Accuracy (%) |
|---|---|---|---|---|
| Trimethoprim | 15.6 | 14.9 | 13.8 | 95.5 |
| 50.0 | 46.4 | 10.0 | 92.8 | |
| 200.0 | 205.8 | 6.9 | 102.9 | |
| 1500.0 | 1507.7 | 5.0 | 100.5 | |
| 4DM-TMP | 1.6 | 1.5 | 11.0 | 97.8 |
| 5.0 | 4.7 | 8.5 | 93.2 | |
| 20.0 | 20.6 | 10.1 | 102.9 | |
| 150.0 | 152.9 | 6.0 | 100.5 | |
| 3DM-TMP | 1.6 | 1.5 | 7.6 | 99.1 |
| 5.0 | 4.8 | 7.8 | 96.1 | |
| 20.0 | 20.3 | 8.7 | 101.6 | |
| 150.0 | 151.1 | 6.0 | 100.7 | |
| 1NO-TMP | 1.6 | 1.5 | 13.2 | 98.8 |
| 5.0 | 4.8 | 10.6 | 96.2 | |
| 20.0 | 20.8 | 6.1 | 103.9 | |
| 150.0 | 153.2 | 6.9 | 102.1 | |
| 3NO-TMP | 1.6 | 1.6 | 9.3 | 103.3 |
| 5.0 | 4.9 | 9.6 | 97.8 | |
| 20.0 | 21.2 | 11.1 | 106.2 | |
| 150.0 | 151.6 | 7.2 | 101.1 | |
| Cα-OH-TMP | 1.6 | 1.6 | 14.3 | 100.5 |
| 5.0 | 4.9 | 11.1 | 97.1 | |
| 20.0 | 20.9 | 5.3 | 104.7 | |
| 150.0 | 152.1 | 7.9 | 101.4 |
Additional Validation Results:
For specific analytical needs, the core method can be adapted. Alternative techniques like UHPLC-ToF-MS (Time-of-Flight Mass Spectrometry) are highly effective for multiclass, multi-residue screening of antibiotics, including trimethoprim, in various matrices like milk, and offer the advantage of retrospective data analysis [2]. Furthermore, research into trimethoprim's fate in complex systems, such as its metabolization in lettuce, which identified over 30 metabolites, highlights the power of high-resolution mass spectrometry for uncovering novel biotransformation pathways [3].
Trimethoprim (TMP) serves as a critical tool in experimental evolution due to its well-defined mechanism of action and the predictable pathways bacteria use to develop resistance. It inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for synthesizing DNA bases and amino acids [1]. Research by Osterman et al. highlights the value of the morbidostat, a device that continuously cultures bacteria under gradually increasing antibiotic pressure, for mimicking human body conditions and mapping the genetic mutations that confer resistance [2].
A significant recent advancement is the development of 4'-desmethyltrimethoprim (4'-DTMP). This TMP derivative was structurally designed to inhibit not only the wild-type DHFR but also a common resistance-conferring variant, L28R. In experiments, E. coli populations acquired resistance substantially slower when grown in the presence of 4'-DTMP compared to TMP, as 4'-DTMP selects against resistant genotypes with the L28R mutation [1].
This protocol uses a morbidostat to study real-time evolution of resistance in bacteria like Acinetobacter baumannii or E. coli [2].
A more accessible method without a morbidostat, suitable for comparing the evolutionary impedance of different drugs like TMP vs. 4'-DTMP.
The tables below summarize key quantitative data on bacterial resistance to trimethoprim and its derivative.
Table 1: Common TMP Resistance Mutations in E. coli DHFR and Drug Efficacy This table compiles common resistance-conferring mutations and the activity of TMP versus 4'-DTMP against them [1].
| DHFR Mutation | Effect on Enzyme | TMP Efficacy | 4'-DTMP Efficacy |
|---|---|---|---|
| L28R | Reduces TMP affinity, increases substrate (DHF) affinity | Low | 30-90 fold higher than TMP |
| P21L, A26T, W30G/R, I94L | Reduces affinity for both TMP and DHF | Low | Comparable to TMP |
| Wild-type | Normal function | High (Reference) | Comparable to TMP |
Table 2: Experimental Dosage and Duration for Evolution Studies This table outlines practical dosage information for trimethoprim from clinical and research contexts [3] [4].
| Application Context | Typical Dosage/Concentration | Duration / Endpoint |
|---|---|---|
| Human UTI Treatment | 200 mg twice daily (oral) | 3 to 14 days, depending on patient |
| Evolution Experiments (Morbidostat) | Starts at sub-MIC, increases automatically with bacterial growth | Several weeks until high-level resistance is achieved |
| Evolution Experiments (Serial Passage) | Fixed sub-MIC (e.g., 1/4 to 1/2 MIC) | 28+ days with daily passage |
The following diagrams, created with Graphviz, illustrate the core experimental workflow and the molecular mechanism of action and resistance.
Diagram 1: Morbidostat Experimental Workflow. This flowchart outlines the automated, continuous culture process for evolving antibiotic resistance under increasing drug pressure [2].
Diagram 2: TMP Mechanism and L28R Resistance. This diagram illustrates how TMP inhibits the wild-type DHFR enzyme and how the L28R mutation specifically reduces TMP binding while maintaining, or even enhancing, substrate processing [1].
Trimethoprim (TMP) resistance in E. coli primarily arises through target enzyme modification and gene transfer. The table below summarizes the core mechanisms.
| Mechanism | Description | Key Genes/Examples |
|---|---|---|
| Target Enzyme Mutation[ [1] [2] | Mutations in the chromosomal gene folA (encodes dihydrofolate reductase, DHFR) decrease TMP binding affinity. The L28R mutation is particularly common and impactful. |
folA (L28R, P21L, W30R) |
| Target Enzyme Overexpression[ [1] | Promoter mutations (e.g., -34C>T) lead to increased expression of the mutant DHFR enzyme. | folA promoter |
| Acquisition of Resistant DHFR Enzymes[ [3] | Horizontal gene transfer of plasmid-borne dfr genes that encode a resistant DHFR enzyme. These are often found within integrons. |
dfrA1, dfrA5, dfrA7, dfrA12, dfrA17 |
Recent research has moved beyond characterizing resistance to proposing innovative ways to overcome it. Two key strategies are highlighted below.
Research using transcriptome-integrated functional interactomes of TMP-resistant E. coli has identified serine hydroxymethyltransferase (GlyA) as a critical dependency for sustaining high-level resistance [1].
glyA gene was shown to partially rescue TMP sensitivity in both lab-evolved resistant E. coli and a multidrug-resistant clinical isolate [1].glyA activity acquired TMP resistance at a significantly slower rate [1].A structure-guided approach has led to the development of a TMP derivative, 4'-desmethyltrimethoprim (4'-DTMP), designed to impede the evolution of resistance [2].
This strategy demonstrates how deeply understanding resistance mutations can lead to drugs that manipulate evolutionary paths to delay resistance.
To help visualize the experimental approaches behind these strategies, the following diagrams outline their core workflows.
For accurate and reproducible MIC testing, it's crucial to start with correctly prepared antibiotic solutions and an understanding of the expected susceptibility ranges.
| Parameter | Specification | Key Considerations & Sources |
|---|---|---|
| Recommended Solvent | Methanol [1] | Use the least toxic solvent in which the antibiotic is soluble [1]. |
| Typical Stock Concentration | 1 mg/mL [1] | A higher concentration (>1 mg/mL) is generally optimal for stock solutions [1]. |
| Storage Conditions | 4°C, protected from light [1] | Unstable antibiotics should be frozen per manufacturer recommendations [1]. |
| Quality Control Ranges | E. coli ATCC 25922: 0.5 - 2.0 µg/mL [2] | Use QC strains to ensure the accuracy and precision of your assay [3] [2]. |
The following table summarizes the MIC breakpoints and representative values for common pathogens, which should guide your test concentration range selection.
| Organism / Context | MIC Breakpoint (µg/mL) | Notes |
|---|---|---|
| Enterobacteriaceae | S ≤ 8; R ≥ 16 [2] | Standard interpretive criteria for clinical isolates. |
| E. coli (representative) | 0.25 - 64 µg/mL [4] | A wide range; select a dilution series that covers this. |
| Haemophilus influenzae | S ≤ 0.5; I=1-2; R ≥ 4 [2] | Requires a lower concentration range for testing. |
| Lactobacillus spp. | Not Susceptible [2] | Considered intrinsically resistant at achievable concentrations. |
| S. pneumoniae | Not Susceptible [2] | Appears active in vitro but not clinically effective; do not report as susceptible. |
This workflow outlines the key steps for performing a reliable broth microdilution MIC assay.
Here are answers to specific problems you might encounter during your experiments.
Unexpectedly High MICs or No Inhibition
Poor Growth in Positive Control Wells
High Inter-Replicate Variability
The solubility of this compound varies significantly with the solvent. The following table summarizes key data for preparing stock solutions in a research setting [1] [2].
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| Water | 36.5 mg/mL | 95.96 mM | Requires ultrasonic heating for 5 minutes [1]. |
| DMSO | 76 - 250 mg/mL | 199.78 - 657.20 mM | Hygroscopic; use freshly opened DMSO. Higher concentrations may require ultrasonic treatment [1] [2]. |
| Ethanol | 12 mg/mL | 31.55 mM | - |
Here are solutions to common challenges researchers face when working with this compound.
A: For aqueous solutions, use sonication with heat.
A: This is a common issue. To maintain solubility upon dilution, use a solubilizing agent in your aqueous buffer.
A: Yes, research into novel salt and cocrystal forms shows great promise.
For a systematic approach, you can follow the workflow below to identify the best strategy for your specific needs. This chart outlines the primary paths and key decision points.
Here are detailed methodologies for the most effective techniques mentioned.
This method is ideal for creating solutions for dissolution testing or direct use in aqueous media [1].
This high-throughput method helps prevent precipitation in assay buffers [3].
Efflux pump-mediated resistance represents a significant challenge in antimicrobial research, particularly concerning trimethoprim, a broad-spectrum antibacterial agent that inhibits bacterial dihydrofolate reductase. The extrusion of trimethoprim via various efflux systems substantially reduces its intracellular concentration, thereby diminishing its therapeutic efficacy against numerous bacterial pathogens. This technical support center provides comprehensive resources for researchers and drug development professionals investigating these mechanisms, offering standardized protocols, troubleshooting guidance, and analytical frameworks to advance your experimental work. Understanding the molecular basis of efflux-mediated resistance is crucial for developing effective efflux pump inhibitors (EPIs) and restoring trimethoprim's antibacterial activity against multidrug-resistant strains.
The following sections address the most critical aspects of efflux pump research related to trimethoprim, from fundamental mechanisms to advanced experimental techniques. Each segment is designed to provide immediately applicable knowledge for laboratory settings, with particular emphasis on quantitative approaches, validation methodologies, and problem-solving strategies for common experimental challenges.
Bacteria employ several efflux pump families capable of extruding trimethoprim, with the Resistance-Nodulation-Division superfamily being particularly significant in Gram-negative pathogens. These tripartite membrane complexes transport trimethoprim and other antibiotics directly from the bacterial cell, contributing substantially to multidrug resistance phenotypes. The table below summarizes the primary efflux systems known to affect trimethoprim efficacy:
Table 1: Efflux Systems Conferring Trimethoprim Resistance
| Efflux System | Bacterial Species | Family | Additional Substrates | Regulatory Elements |
|---|---|---|---|---|
| AdeIJK | Acinetobacter baumannii | RND | β-lactams, chloramphenicol, tetracycline, fluoroquinolones, fusidic acid | AdeN, BaeSR [1] [2] |
| AdeABC | Acinetobacter baumannii | RND | Aminoglycosides, fluoroquinolones, β-lactams, tetracyclines | AdeRS, BaeSR [2] |
| AdeFGH | Acinetobacter baumannii | RND | Chloramphenicol, clindamycin, fluoroquinolones, sulfonamides | AdeL, ddrR, abaI [2] |
| MexAB-OprM | Pseudomonas aeruginosa | RND | Quinolones, tetracycline, chloramphenicol, macrolides, β-lactams | MexR [1] |
| OqxAB | Enterobacteriaceae | RND | Quinolones, tigecycline, chloramphenicol | Plasmid-encoded [1] |
| SmeDEF | Stenotrophomonas maltophilia | RND | Tetracycline, chloramphenicol, macrolides, fluoroquinolones | SmeT [3] |
| AcrAB-TolC | Escherichia coli, Aeromonas veronii | RND | Diverse antibiotics, detergents, biocides, dyes | Hfq, MarA, SoxS, Rob [4] [5] |
| LmrS | Staphylococcus aureus | MFS | Linezolid, florfenicol, erythromycin, streptomycin | Chromosomal [1] |
RND efflux pumps function as proton-driven antiporters that span both inner and outer membranes in Gram-negative bacteria through a tripartite structure consisting of an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel. These complexes actively transport trimethoprim from the periplasm or cytoplasm directly to the extracellular environment, bypassing both membrane permeability barriers. The AdeIJK system in A. baumannii, for instance, has been shown to contribute significantly to intrinsic resistance to trimethoprim and other antibiotics through constitutive expression [1] [2].
The structural adaptability of these efflux systems enables them to recognize and transport a remarkably diverse array of compounds, including trimethoprim. Recent structural studies have identified conserved residues in the substrate-binding pockets of outer membrane protein components that may serve as hotspot residues for efflux function [6]. Mutation analyses have demonstrated that single amino acid substitutions in these regions can dramatically alter substrate specificity and resistance profiles, highlighting the evolutionary plasticity of these systems in responding to antimicrobial pressure.
Diagram: Molecular basis of trimethoprim efflux in Gram-negative bacteria
Protocol Purpose: To establish the baseline susceptibility of bacterial strains to trimethoprim and detect potential efflux-mediated resistance.
Materials Required:
Procedure:
Interpretation:
Protocol Purpose: To identify compounds that reverse trimethoprim resistance by inhibiting efflux pump activity.
Materials Required:
Procedure:
Interpretation:
Table 2: Characterized Efflux Pump Inhibitors with Trimethoprim
| Inhibitor | Type | Effective Concentration | Fold Reduction in Trimethoprim MIC | Target Efflux Systems |
|---|---|---|---|---|
| Cinnamon oil (C. verum) | Natural product | 0.03-4% (v/v) | 2-6 fold | AdeABC, AdeIJK [7] |
| Trimethoprim (as inhibitor) | Pharmaceutical | 10-50 mg/L | 2-6 fold (with imipenem) | AdeABC, AdeIJK [7] |
| Omeprazole | Pharmaceutical | 10-50 mg/L | 2-6 fold | AdeABC, AdeIJK [7] |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | Chemical uncoupler | 4-1024 mg/L | Variable (reference standard) | Multiple RND pumps [7] |
| NMP (1-(1-Naphthylmethyl)-piperazine) | Synthetic chemical | 10-100 mg/L | Variable | Multiple RND pumps [7] |
| PAβN (Phe-Arg β-naphthylamide) | Synthetic peptide | 10-50 mg/L | Variable | Multiple RND pumps [7] |
Protocol Purpose: To quantify efflux pump gene expression and correlate with trimethoprim resistance.
Materials Required:
Procedure:
Interpretation:
Diagram: Integrated experimental workflow for characterizing efflux-mediated resistance
Potential Causes and Solutions:
Diagnostic Approach:
Critical Controls:
Analytical Strategy:
Research Directions:
The continuing evolution of efflux-mediated resistance to trimethoprim necessitates sophisticated experimental approaches that integrate phenotypic assays, molecular analyses, and computational methods. The protocols and troubleshooting guidance provided in this technical support center emphasize standardized methodologies that yield reproducible, interpretable data for advancing our understanding of these complex resistance mechanisms. As research in this field progresses, the development of novel efflux pump inhibitors – particularly those derived from natural sources like cinnamon oil or those targeting conserved structural elements – holds significant promise for restoring trimethoprim efficacy against multidrug-resistant pathogens.
Q: What is the fundamental mechanism of trimethoprim (TMP) resistance in the E. coli L28R DHFR mutant?
Unlike most resistance mutations that reduce a drug's binding affinity, the L28R mutant employs a unique, indirect mechanism. Research shows that the mutation does not significantly weaken TMP binding but instead increases the enzyme's affinity for its natural substrate, dihydrofolate (DHF) [1] [2].
The substitution of Leucine for Arginine at position 28 creates a new, positively charged residue in the active site. This arginine side chain dynamically forms extra hydrogen bonds with the glutamate tail of the DHF substrate [3] [4]. This leads to prolonged binding of the substrate and product, which allows the enzyme to maintain a sufficient product formation rate even in the presence of the competitive inhibitor TMP [2]. In essence, the resistant mutant "outcompetes" the drug by holding onto its substrate more tightly.
Q: What strategies have been successful in developing inhibitors against L28R-containing strains?
A primary strategy has been to design drug derivatives that target the unique structural features of the mutant enzyme.
1. Targeted Inhibitor Design: 4'-DTMP The most prominent example is the development of 4'-desmethyltrimethoprim (4'-DTMP) [4]. This derivative was rationally designed based on the crystal structure of the L28R mutant.
2. Broad-Spectrum DHFR Inhibitors Another approach is to discover compounds that can inhibit both the wild-type DHFR and a spectrum of known TMP-resistant mutants, including L28R. One study used an integrated computational and experimental workflow to identify a novel compound, CD15-3 [5].
The table below summarizes quantitative data and experimental findings for the key compounds discussed.
| Compound | Target DHFR | Key Experimental Findings | Reference |
|---|---|---|---|
| Trimethoprim (TMP) | Wild-Type (WT) | Standard inhibitor; efficacy against WT E. coli. | [4] |
| L28R Mutant | ~30-90 fold reduced efficacy against isogenic E. coli-L28R compared to WT. | [4] | |
| 4'-Desmethyltrimethoprim (4'-DTMP) | Wild-Type (WT) | Efficacy indistinguishable from TMP against WT E. coli. | [4] |
| L28R Mutant | 30-90 fold enhanced antimicrobial activity against E. coli-L28R compared to TMP. Binds DHFRL28R with ~2x higher affinity (lower Ki) than TMP. | [4] | |
| CD15-3 | WT, L28R, P21L, A26T | IC50 of 50–75 µM against WT and TMP-resistant strains. Dramatically delayed resistance in evolution experiments. | [5] |
Detailed Experimental Protocols:
1. Measuring In Vitro Binding Affinity (Kᵢ)
2. Laboratory Evolution Experiments
Here are the primary strategies to resolve and prevent precipitation, based on formulation principles.
| Strategy | Mechanism | Example Approach |
|---|---|---|
| pH Adjustment | Maximizes solubility by maintaining environment below pH 2.0 where drug is most soluble [1]. | Use dilute hydrochloric acid (HCl) or other suitable acidic buffers. |
| Use of Cosolvents | Reduces dielectric constant of solvent mixture, enhancing solubility of non-polar drug molecules. | Use DMSO; prepare stock solutions (e.g., 250 mg/mL) then dilute into aqueous buffer [2]. |
| Nanoparticle Formulation | Encapsulates drug in polymer matrix, presenting in suspended nanoparticle form rather than dissolved molecules. | Use PEG-PLGA copolymers to create sustained-release nanoparticles [1]. |
| Temperature Control | Prevents accelerated instability or solvent evaporation that can trigger precipitation. | Store solutions at 4°C; avoid repeated freeze-thaw cycles [1]. |
This protocol outlines the Oil-in-Water (O/W) emulsion solvent evaporation method to create stable Trimethoprim-loaded PEG-PLGA nanoparticles, effectively bypassing the solubility problem [1].
This process yields nanoparticles with high encapsulation efficiency (up to ~88%) and a particle size of approximately 245 nm, which remain stable for at least 30 days at 4°C [1].
The following chart provides a logical pathway for diagnosing and addressing precipitation issues.
The following data summarizes the key characteristics and performance of a PEG-PLGA nanoparticle formulation for Trimethoprim (PEG-PLGA/TMP NPs), as compared to the free drug [1].
Table 1: Formulation Characteristics and In Vitro Performance
| Parameter | Free Trimethoprim | PEG-PLGA/TMP Nanoparticles |
|---|---|---|
| Particle Size | N/A | 245 ± 40 nm |
| Polydispersity Index (PDI) | N/A | 0.103 ± 0.019 |
| Zeta Potential | N/A | -23.8 ± 1.2 mV |
| Encapsulation Efficiency (EE) | N/A | 88.2 ± 4.3% |
| Drug Loading Capacity (LC) | N/A | 34.0 ± 1.6% |
| Stability | Standard | Stable at 4°C for 30 days; stable in acidic conditions |
| In Vitro Release (pH 6.8) | Rapid release | Sustained, biphasic release; ~86% cumulative release |
Table 2: In Vivo Pharmacokinetic Profile in a Rat Model
| Pharmacokinetic Parameter | Free Trimethoprim | PEG-PLGA/TMP Nanoparticles | Fold Change |
|---|---|---|---|
| Elimination Half-life (t₁/₂) | 0.72 ± 0.08 h | 2.47 ± 0.19 h | 3.43-fold increase |
| Mean Residence Time (MRT) | 1.27 ± 0.11 h | 3.10 ± 0.11 h | 2.44-fold increase |
| Oral Bioavailability (AUC) | Baseline | Significantly higher | 2.82-fold increase |
The following workflow details the methodology used to create and test the PEG-PLGA/TMP nanoparticles, as described in the research [1].
Diagram of the experimental workflow for creating and testing PEG-PLGA/TMP nanoparticles.
Key Experimental Steps [1]:
Formulation via O/W Emulsion:
Solvent Evaporation & Purification:
Characterization:
In Vitro Release Study:
In Vivo Pharmacokinetics:
The drive to develop new formulations like the PEG-PLGA nanoparticles is rooted in the known limitations of standard Trimethoprim:
The table below outlines the fundamental characteristics of Trimethoprim and its derivative, 4'-desmethyltrimethoprim.
| Feature | Trimethoprim (TMP) | 4'-desmethyltrimethoprim (4'-DTMP) |
|---|---|---|
| Status | Established, widely used antibiotic [1] | Experimental derivative, subject of recent research [2] |
| Chemical Relation | Parent compound | Derivative with a modified trimethoxybenzyl group (lacks a methyl group at the 4' position) [2] |
| Primary Indication | Urinary tract infections (as monotherapy); various other infections in combination (e.g., with sulfamethoxazole) [1] | Investigated for treating infections caused by TMP-resistant bacteria, particularly E. coli with the L28R DHFR mutation [2] |
| Key Distinction | Standard therapy, but efficacy is limited by rapidly emerging resistance [2] | Designed to impede the evolution of antibiotic resistance by targeting a common resistant variant [2] |
The following tables summarize the available experimental data for the two molecules. Please note that data for "Trimethoprim lactate" specifically is not reported in the search results; the information below for "Trimethoprim" pertains to the well-characterized parent drug itself.
| Parameter | Trimethoprim (TMP) | 4'-desmethyltrimethoprim (4'-DTMP) |
|---|---|---|
| Target | Bacterial dihydrofolate reductase (DHFR) [1] | Bacterial dihydrofolate reductase (DHFR) [2] |
| Mechanism of Action | Competitive inhibition of DHFR, blocking the production of tetrahydrofolic acid (THF) essential for DNA synthesis [1] | Competitive inhibition of DHFR, with enhanced binding to the L28R mutant enzyme [2] |
| Common Resistance Mechanism | Frequently via L28R mutation in DHFR, which reduces drug affinity while maintaining enzyme function [2] | Retains efficacy against DHFR with the L28R mutation; selects against the emergence of this specific resistant genotype [2] |
| MIC against E. coli (wild-type) | ~0.43 µM [3] | Similar to TMP [2] |
| MIC against E. coli (L28R mutant) | Ineffective (high MIC) [2] | 30-90 times more potent than TMP [2] |
| Evolution of Resistance | Rapid emergence of high-level resistance in laboratory experiments [2] | Slows the rate of resistance evolution in E. coli populations [2] |
| Parameter | Trimethoprim (TMP) | 4'-desmethyltrimethoprim (4'-DTMP) |
|---|---|---|
| Enzyme Binding (Kᵢ) for wild-type DHFR | Well-characterized inhibitor [1] | Comparable binding affinity to TMP for wild-type DHFR [2] |
| Enzyme Binding (Kᵢ) for L28R DHFR | Greatly reduced affinity [2] | Approximately 2-fold higher affinity than TMP [2] |
| Structural Basis | Binds active site of wild-type DHFR [4] | The 4'-desmethyl modification enables favorable interactions with the arginine side chain in the L28R mutant [2] |
The key findings for 4'-DTMP are based on a set of robust laboratory experiments. Here is a summary of the core methodologies used in the research:
The following diagram illustrates the mechanism of action of Trimethoprim and the specific strategy 4'-DTMP uses to counter the common L28R resistance mutation.
The fundamental difference lies in their mechanism of action, which is a key factor in their efficacy and the development of resistance. The following diagram illustrates the synergistic action of the combination drug compared to the single agent.
This synergistic, sequential blockade is the primary rationale behind the TMP-SMX combination, making it more potent and less prone to resistance than either component alone [1].
The table below summarizes the experimental and clinical data for both agents.
| Feature | Trimethoprim Lactate | Sulfamethoxazole/Trimethoprim (TMP-SMX) |
|---|---|---|
| Drug Type | Bacteriostatic antibiotic [2] | Synergistic combination antibiotic [1] |
| Primary Mechanism | Dihydrofolate reductase (DHFR) inhibition [2] | Sequential blockade of bacterial folate synthesis [1] |
| Spectrum of Activity | Wide range of Gram-positive and Gram-negative aerobic bacteria [2] | Broad spectrum; also effective against Pneumocystis jiroveci and some parasites [1] [3] [4] |
| Key Research Applications | Urinary tract infections, Shigellosis, Pneumocystis pneumonia [2] | Treatment and prophylaxis of Pneumocystis jiroveci pneumonia (PCP), UTIs, bronchitis, traveler's diarrhea [5] [3] [4] |
| In Vitro Efficacy (Example) | Induces protein aggregation and heat shock proteins (DnaK, GroEL) in E. coli at 3 μg/mL [2] | N/A (Clinical data is for the combination) |
| In Vivo Efficacy (Example) | CD₅₀ of 27.5 mg/kg against E. coli in a murine UTI model (10 mg/kg, i.v., 12-hourly) [2] | Low-dose regimen (TMP <15 mg/kg/day) showed non-inferior survival to conventional dose (15-20 mg/kg/day) for non-HIV PCP, with significantly fewer adverse events (17.1% vs 41.7%) [5] |
| Dosing Considerations | Often used as a single agent in research settings [2] | Dosing is weight-based and adjusted for renal function; low-dose regimens are effective and better tolerated for non-HIV PCP [5] [4] |
| Resistance Concerns | Can be connected to thiomaltose (TM-TMP) to create a prodrug with serum stability (half-life ~1 hour) and an MIC of ~1μM against E. coli [2] | High regional resistance in E. coli UTIs; rapid development of resistance in CRE infections reported [1] |
Understanding the adverse effect profile is critical for both clinical development and designing animal studies.
| Aspect | This compound | Sulfamethoxazole/Trimethoprim (TMP-SMX) |
|---|---|---|
| Hematologic | Can cause bone marrow suppression; caution with folate deficiency [1] [3] | Bone marrow suppression; various anemias; thrombocytopenia [1] [3] |
| Dermatologic | - | Skin rash (common); severe reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis [1] [3] |
| Renal & Metabolic | - | Nephrotoxicity: AIN, crystal nephropathy (obstructive AKI) [1]. Electrolytes: Hyperkalemia (TMP effect), hyponatremia [1] [3]. |
| Gastrointestinal | - | Nausea, vomiting, diarrhea; can be watery or bloody [3] |
| Contraindications & Precautions | - | Contraindicated in infants <2 months, documented hypersensitivity, severe liver/bone marrow disease [3] [4]. Use with caution in G6PD deficiency, renal/liver impairment, folate deficiency, elderly, and pregnancy (Category D) [1] [6] [3]. |
| Major Drug Interactions | - | Warfarin: Increased bleeding risk [1]. Methotrexate: Increased risk of pancytopenia [1]. ACE inhibitors/ARBs: Increased risk of hyperkalemia [1]. |
For researchers and drug development professionals, the choice between these agents involves several strategic considerations:
Trimethoprim lactate acts as a bacteriostatic antibiotic by selectively and competitively inhibiting bacterial dihydrofolate reductase (DHFR) [1] [2]. This prevents the reduction of dihydrofolate to tetrahydrofolate (THF), a crucial cofactor in the synthesis of thymidine and purine nucleotides. The interruption of nucleotide synthesis ultimately suppresses bacterial DNA replication and cell proliferation [2] [3].
A key therapeutic feature is that bacterial DHFR is much more sensitive to trimethoprim than the human version, providing a selective antibacterial effect with lower host toxicity [2]. When combined with sulfonamides (which inhibit an upstream enzyme in the same pathway), the pair often acts synergistically to produce a bactericidal effect [2].
The following diagram illustrates its mechanism of action and the primary resistance pathways.
The spectrum of activity and clinical applications of this compound are summarized below.
Table 1: Spectrum of Activity and Clinical Use
| Aspect | Details |
|---|---|
| Overall Spectrum | Active against a wide range of Gram-positive and Gram-negative aerobic bacteria [1]. |
| Key Gram-negative Bacteria | Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Enterobacter species, Haemophilus influenzae [4] [3]. |
| Key Gram-positive Bacteria | Streptococcus pneumoniae, certain Staphylococcus species (e.g., S. saprophyticus) [4] [3]. |
| Primary Clinical Uses | Treatment of Urinary Tract Infections (UTIs), Shigellosis, and Pneumocystis pneumonia (typically in combination with dapsone) [1] [4]. |
| Notable Resistance | Moraxella catarrhalis is a recognized resistant organism [4]. Resistance in other pathogens, including S. pneumoniae and uropathogens, is increasingly common [4]. |
The clinical utility of Trimethoprim is challenged by several bacterial resistance mechanisms, with plasmid-encoded DHFR enzymes being the most significant [5].
Table 2: Major Resistance Mechanisms to Trimethoprim [5]
| Mechanism | Description | Clinical Relevance |
|---|---|---|
| Plasmid-encoded DHFR | Production of an additional dihydrofolate reductase that is insensitive to Trimethoprim. | Considered the most clinically important mechanism, found in both Gram-positive and Gram-negative species. |
| Altered Chromosomal DHFR | Mutations in the native bacterial dhfr gene that reduce the drug's binding affinity. | A common chromosomal resistance pathway. |
| Thymineless Mutation | Bypasses the need for thymidine synthesis, making the folate pathway non-essential. | Another chromosomal resistance pathway. |
| Impermeability | Reduced drug uptake into the bacterial cell. | Contributes to intrinsic or acquired resistance. |
For research use, here are key experimental findings and standard protocols involving this compound.
Table 3: Experimental Efficacy Data
| Model / Assay | Organism | Key Parameters & Results | Reference |
|---|---|---|---|
| In Vivo Mouse Model | E. coli, H. influenzae, S. pneumoniae, N. meningitidis | Dose: 10 mg/kg, i.v., every 12h for 3 days. Outcome: Demonstrated antibacterial activity. | [3] |
| In Vitro MIC / Susceptibility | Various Gram-positive and Gram-negative bacteria | Typical bacterial selection ranges are in the low µg/mL scale (varies by organism). | [2] |
Here are detailed methodologies for key experiments cited in the available data.
Protocol 1: Minimum Inhibitory Concentration (MIC) / Susceptibility Assays [2]
Protocol 2: In Vivo Efficacy Model (Mouse)
Trimethoprim Lactate is an antifolate antibacterial agent. Its activity is validated by its ability to inhibit bacterial dihydrofolate reductase (DHFR) [1] [2] [3].
The following diagram illustrates this mechanism and the primary method for its in vitro validation:
For reliable and reproducible results, it is essential to follow internationally recognized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [6]. The core method is broth microdilution.
The following table outlines the key steps and considerations for this assay.
| Step | Protocol Detail | Purpose & Rationale |
|---|---|---|
| 1. Preparation | Prepare 2-fold serial dilutions of this compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth, CAMHB) in a 96-well microtiter plate. | To create a range of antibiotic concentrations for testing. |
| 2. Inoculation | Standardize the bacterial inoculum to ~5 x 10^5 CFU/mL and add to each well. Include growth control (bacteria, no drug) and sterility control (broth only) wells. | Ensures a consistent, clinically relevant number of bacteria for a valid test. Controls verify test integrity. |
| 3. Incubation | Incub the plate under static conditions at 35±2°C for 16-20 hours. | Provides optimal conditions for bacterial growth. |
| 4. Reading & Interpretation | Determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of Trimethoprim that completely inhibits visible growth of the organism. | The primary quantitative endpoint for antimicrobial activity. |
Interpreting your MIC data requires comparison to established breakpoints. Here are the susceptibility data for common pathogens against Trimethoprim.
| Bacterial Species | Quality Control MIC Range (for reference strains) | Clinical Susceptibility Profile | Key Notes |
|---|---|---|---|
| Escherichia coli | Data from specific QC strains should be consulted [9]. | Susceptible (for uncomplicated UTI) | Increasing resistance trends globally complicate empiric use [4]. |
| Klebsiella pneumoniae | Data from specific QC strains should be consulted [9]. | Susceptible | |
| Proteus mirabilis | Data from specific QC strains should be consulted [9]. | Susceptible | |
| Coagulase-negative Staphylococci (e.g., S. saprophyticus) | Data from specific QC strains should be consulted [9]. | Susceptible | An important uropathogen. |
| Haemophilus influenzae | Not specified in results | ~76% of strains susceptible [5] | Higher resistance rates reported in some regions. |
| Enterococcus spp. | Not specified in results | Not effective clinically (may appear susceptible in vitro) | Should be reported as resistant due to intrinsic clinical failure [8]. |
| Property | Detail | Relevance to In Vitro Testing |
|---|---|---|
| Molecular Weight | 380.40 g/mol (lactate salt) [2] [3] | Critical for preparing accurate molar solutions. |
| Solubility | ≥36.5 mg/mL in Water; 76 mg/mL in DMSO [2] [3] | Aqueous solubility facilitates preparation of stock solutions for broth dilution assays. |
| Primary Target | Bacterial Dihydrofolate Reductase (DHFR) [1] [2] | Defines the mechanism and scope of validation experiments. |
| Spectrum of Activity | Gram-negative bacteria (e.g., E. coli, Klebsiella, Proteus); some Gram-positive [1] [8] | Informs the selection of relevant bacterial strains for testing. |
Trimethoprim and related antifolates inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate (THF). THF is a necessary cofactor for the synthesis of thymidylate, purines, and some amino acids. Inhibiting DHFR disrupts DNA synthesis and leads to cell death [1] [2] [3].
A key to Trimethoprim's utility as an antibiotic is its strong selectivity for bacterial DHFR over the human enzyme. Crystallography studies show that Trimethoprim binds differently to the active sites of bacterial and vertebrate DHFR. A major factor in its selectivity is the loss of a potential hydrogen bond between the drug's 4-amino group and a Valine residue (Val115) in the vertebrate enzyme, making it about 50,000 times more potent against bacterial DHFR [1] [2] [3].
The following diagram illustrates the folate biosynthesis pathway and the inhibition points for different antibiotics.
The table below provides a direct comparison of Trimethoprim Lactate with other key antifolate agents across several dimensions relevant to research and development.
| Antifolate Agent | Primary Target / Use | Key Differentiating Features | Noted Resistance Mechanisms | Research & Clinical Notes |
|---|---|---|---|---|
| Trimethoprim (Lactate salt) | Bacterial DHFR; UTIs, Shigellosis [4] | High selectivity for bacterial DHFR; Lactate salt improves water solubility [5]; Often used synergistically with sulfonamides [1]. | Plasmid-mediated resistant DHFR enzymes; Overproduction of chromosomal DHFR; Reduced permeability [2] [3]. | The lactate salt is suitable for creating liquid formulations in research [5]. Resistance in ~15-19% of E. coli uropathogens is a concern [3]. |
| Sulfonamides (e.g., Sulfamethoxazole) | Dihydropteroate Synthase [6] | Inhibits an earlier step in folate synthesis; Synergistic with Trimethoprim (sequential blockade) [1] [6]. | Altered dihydropteroate synthetase with reduced drug affinity [3]. | Rarely used alone due to rapid resistance. The TMP-SMX combination is a first-line treatment for certain opportunistic infections [2]. |
| Methotrexate | Human DHFR; Cancer, Autoimmune diseases [7] [2] | Potent inhibitor of human DHFR; Low-dose and high-dose regimens; Toxicity is a major concern [7]. | Reduced drug transport; DHFR gene amplification leading to enzyme overproduction [1]. Note: Resistance mechanisms differ from bacterial agents. | Concomitant use with TMP-SMX is contraindicated due to severe, life-threatening toxicity (myelosuppression, nephrotoxicity) [7]. |
| Pyrimethamine | Plasmodium falciparum DHFR; Malaria [2] | Selective for the DHFR enzyme of the malaria parasite; Often combined with a sulfonamide (e.g., sulfadoxine) [2]. | Point mutations in the pfDHFR gene (e.g., S108N) [2]. Note: Resistance mechanisms differ from bacterial agents. | A component of Fansidar; Resistance is a significant global problem [2]. |
For a hands-on perspective, here is a summary of key experimental findings and the methodologies used to generate them.
A 2023 study synthesized and characterized a 1:1 molar ratio co-crystal of 5-Fluorouracil (5-FU, an antimetabolite) and Trimethoprim, referred to as Compound 1 [8].
| Experimental Assay | Key Finding for Compound 1 vs. Parent Drugs | Implication |
|---|---|---|
| Solubility | Improved water solubility compared to Trimethoprim alone [8]. | Potentially enhanced bioavailability. |
| Antibacterial Activity | Much stronger activity against Shigella dysenteriae than Trimethoprim alone [8]. | Enhanced potency against a key pathogen. |
| Anticancer Activity (in vitro) | Higher activity against human breast cancer cells (MCF-7) than 5-FU alone [8]. | Possible dual antibacterial/anticancer application; modified activity profile. |
| Acute Toxicity | Much lower toxicity than 5-FU in an animal model [8]. | Improved safety and tolerability profile. |
The methodologies from the co-crystal study provide a template for evaluating new antifolate formulations [8].
Synthesis of Co-crystal (Compound 1)
Equilibrium Solubility Determination
In Vitro Antibacterial Activity Assay
In Vitro Anticancer Cytotoxicity Assay
Acute Toxicity Evaluation
For researchers, this compound remains a valuable tool and a template for designing new DHFR inhibitors. Its main advantages are its well-understood mechanism and high selectivity. The development of co-crystals, as shown in the experimental data, is a promising strategy to improve its physicochemical properties and even unlock new biological activities [8]. The primary challenge moving forward is the global spread of resistance, primarily through plasmid-encoded, insensitive DHFR enzymes [2] [3]. Future research efforts are well-advised to focus on novel compounds that can overcome these resistant DHFR variants while maintaining a favorable safety profile.
This 2021 study investigated a derivative engineered to target Trimethoprim-resistant bacteria, offering direct insights into cross-resistance profiles [1].
The experimental workflow below outlines the study's process for developing and evaluating this derivative.
The table below summarizes the core findings on how 4'-DTMP activity compares to original Trimethoprim.
| Experimental Aspect | Trimethoprim (TMP) | 4'-Desmethyltrimethoprim (4'-DTMP) |
|---|---|---|
| Activity vs. Wild-type E. coli | Effective (baseline) | Just as effective as TMP [1] |
| Activity vs. L28R Mutant E. coli | Ineffective (Resistant) | 30-90x more potent than TMP [1] |
| Binding Affinity (Ki) to L28R DHFR | Lower affinity | ~2-fold higher affinity than TMP [1] |
| Impact on Resistance Evolution | Selects for L28R mutants | Selects against L28R mutation, diverting evolutionary paths [1] |
To understand cross-resistance, it's helpful to know how bacteria resist Trimethoprim. Major mechanisms include [2] [3]:
The table below summarizes key metabolomics studies that provide insights into the relationship between Trimethoprim and L-lactate.
| Study Focus | Key Metabolomic Findings | Experimental Model & Dosage | Impact on Trimethoprim Activity |
|---|---|---|---|
| L-Lactate-Induced Complement Resistance [1] | Uptake of host L-lactate promotes bacterial complement resistance by inhibiting C4b deposition on the cell surface. | Helicobacter pylori in mouse model & human serum. | Indirect Antagonism: L-lactate helps bacteria evade host immune system, potentially compromising Trimethoprim's effectiveness in vivo. |
| pH-Dependent Metabolic Perturbations [2] | At sub-MIC concentrations and pH 7, Trimethoprim decreased nucleotides (direct MoA) and increased trehalose, lactate, and alanine (off-target effects). | E. coli K-12 in LB medium; Trimethoprim at 0.003, 0.03, and 0.2 mg/L. | pH-Dependent Effect: Activity is enhanced at neutral pH; off-target metabolic shifts indicate a broader cellular impact beyond folate pathway inhibition. |
| HMO-Induced Metabolic Sensitization [3] | HMO pre-treatment caused metabolic perturbations in membrane biosynthesis pathways, increasing membrane permeability. | Group B Streptococcus (GBS); HMO cocktails (1.28-2.56 mg/mL) with Trimethoprim. | Strong Synergy: HMOs sensitize intrinsically resistant bacteria to Trimethoprim, reducing MIC by up to 512-fold (ΣFIC index: 0.281-0.508). |
Here is a deeper dive into the methodologies from the key studies that revealed the above findings.
This protocol is used to investigate the metabolic response of bacteria to Trimethoprim at different pH levels.
This protocol assesses how pre-treatment with Human Milk Oligosaccharides (HMOs) changes the bacterial metabolome to sensitize cells to Trimethoprim.
The diagrams below illustrate the core concepts from the research, showing the interaction between Trimethoprim and L-lactate, and a general metabolomics workflow.
Figure 1: Interaction Map of Trimethoprim, L-Lactate, and Sensitizing Agents. This diagram shows how L-lactate can induce a complement resistance state that may antagonize Trimethoprim's in vivo efficacy, while HMOs and a neutral pH environment can enhance Trimethoprim's action through different mechanisms. [3] [2] [1]
Figure 2: Generalized Workflow for Metabolomics Studies. This flowchart outlines the common steps in a metabolomics experiment, from sample preparation to data interpretation, as applied in the cited studies. [4] [3] [2]
The available evidence does not support "Trimethoprim lactate" as a standard compound for validating metabolic effects. Instead, research shows two distinct interactions:
For researchers, these findings highlight that:
Irritant